2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Overview
Description
2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxymethyl)imidazole with a suitable pyrazine derivative under acidic or basic conditions to facilitate ring closure and formation of the fused heterocycle .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
2-Methoxymethylimidazole: Contains the methoxymethyl group but lacks the fused pyrazine ring, resulting in different properties and applications.
Uniqueness
2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific fused ring structure and the presence of the methoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
126052-30-0 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H13N3O/c1-12-6-7-5-11-3-2-9-4-8(11)10-7/h5,9H,2-4,6H2,1H3 |
InChI Key |
UBFDZMKHGNDAJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN2CCNCC2=N1 |
Origin of Product |
United States |
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